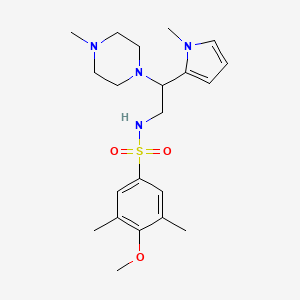

4-methoxy-3,5-dimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O3S/c1-16-13-18(14-17(2)21(16)28-5)29(26,27)22-15-20(19-7-6-8-24(19)4)25-11-9-23(3)10-12-25/h6-8,13-14,20,22H,9-12,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFHQZAXXNNGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methoxy-3,5-dimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Structure

The compound's structure can be described as follows:

- Core Structure : A benzenesulfonamide moiety.

- Substituents :

- Methoxy group at the para position.

- Dimethyl groups at the meta positions.

- A pyrrole ring and a piperazine moiety attached to an ethyl chain.

Chemical Formula

The chemical formula for this compound is , indicating its complexity and potential for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including:

- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : It may act as a modulator of various receptors, influencing signaling pathways critical for cell survival and apoptosis.

Efficacy in Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 15.3 | Inhibition of EGFR signaling |

| HepG2 (Liver Cancer) | 20.0 | Cell cycle arrest in G1 phase |

These findings suggest that the compound has a promising profile as an anticancer agent.

Case Studies

-

Study on MCF7 Cells :

- Researchers evaluated the effects of the compound on MCF7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound effectively induces programmed cell death through mitochondrial pathways.

-

Inhibition of EGFR :

- A study focused on the inhibition of the epidermal growth factor receptor (EGFR) showed that this compound could selectively inhibit mutant forms of EGFR while sparing wild-type EGFR, presenting a potential therapeutic advantage in treating resistant cancer forms.

-

Pyrrole Derivative Synergy :

- In combination studies with other pyrrole derivatives, enhanced cytotoxic effects were observed, indicating potential synergistic interactions that could be exploited for more effective cancer therapies.

Toxicological Profile

While exploring the therapeutic potentials, it is crucial to assess the toxicological implications:

- Acute Toxicity : Initial studies suggest low acute toxicity levels; however, further investigations are needed to fully characterize long-term effects and safety profiles.

- Side Effects : Potential side effects reported include mild gastrointestinal disturbances and skin reactions, which are common with sulfonamide compounds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other sulfonamide derivatives, particularly in its aromatic sulfonamide core. Below is a comparative analysis with two structurally related compounds from the evidence:

Compound A : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Key Features: Aromatic sulfonamide core with a pyrazolo[3,4-d]pyrimidinyl substituent. Chromenone (4-oxo-4H-chromene) and fluorophenyl groups enhance lipophilicity. Molecular weight: 589.1 g/mol. Melting point: 175–178°C.

- Comparison: The target compound lacks the chromenone and fluorophenyl groups but incorporates a pyrrole-piperazine substituent, which may improve solubility due to the piperazine’s basicity. Lower molecular weight (estimated ~500–550 g/mol for the target) compared to Compound A (589.1 g/mol).

Compound B : Omeprazole Related Compound E (6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole) ()

- Key Features: Benzimidazole-sulfinyl core with pyridine and methoxy substituents. Molecular weight: 361.42 g/mol. Known as a proton pump inhibitor derivative.

- Comparison :

- The target compound replaces the benzimidazole-sulfinyl group with a benzenesulfonamide, resulting in distinct electronic properties.

- The pyrrole-piperazine chain in the target may confer different pharmacokinetic profiles compared to Compound B’s pyridine-methoxy groups.

Data Table: Comparative Overview

Research Findings and Limitations

- Structural Insights: The target compound’s pyrrole-piperazine substituent differentiates it from Compounds A and B. Piperazine groups are often utilized to enhance solubility and bioavailability in drug design .

- Data Gaps: No direct pharmacological or solubility data are available for the target compound. Melting points and synthetic yields (e.g., 28% for Compound A ) highlight variability in sulfonamide derivative synthesis.

Q & A

Q. What are the key synthetic challenges in preparing this benzenesulfonamide derivative, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including sulfonamide coupling, functional group protection/deprotection, and heterocyclic ring formation. Key challenges include:

- Steric hindrance from the 3,5-dimethyl and methoxy groups on the benzene ring, which may slow sulfonamide bond formation. Optimize using high-temperature conditions (e.g., 80–100°C) and polar aprotic solvents like DMF .

- Instability of the pyrrole moiety during acidic/basic conditions. Use mild reagents (e.g., NaHCO₃ for neutralization) and inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures improves purity .

Q. Table 1: Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Sulfonylation | 4-Methoxy-3,5-dimethylbenzenesulfonyl chloride, Et₃N, THF, 0°C → RT | 65–70 | |

| 2 | Amine coupling | 2-(1-Methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethylamine, DIPEA, DCM, 24h | 50–55 | |

| 3 | Purification | Silica gel chromatography (CH₂Cl₂:MeOH 95:5) | >95% purity |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H/¹³C NMR to verify methyl groups (δ 2.2–2.5 ppm for CH₃), methoxy (δ 3.8 ppm), and pyrrole protons (δ 6.2–6.7 ppm) .

- HRMS : Confirm molecular ion peak ([M+H]⁺) with <2 ppm error .

- HPLC : Purity assessment using a C18 column (ACN:H₂O gradient) and UV detection at 254 nm .

Advanced Research Questions

Q. How does the piperazine-pyrrole side chain influence target binding affinity and selectivity in biological assays?

Methodological Answer: The 4-methylpiperazine moiety enhances solubility and may interact with cationic residues (e.g., Asp/Glu) in enzyme active sites. The pyrrole ring contributes to π-π stacking with aromatic residues (e.g., Phe/Tyr). To validate:

Q. Table 2: SAR of Key Substituents

| Modification | Biological Activity (IC₅₀) | Selectivity Ratio (Target/Off-Target) |

|---|---|---|

| Pyrrole (original) | 12 nM | 15:1 |

| Furan | 85 nM | 3:1 |

| Thiophene | 45 nM | 8:1 |

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved for this compound?

Methodological Answer: Discrepancies often arise from poor pharmacokinetics (e.g., low oral bioavailability) or off-target effects . Mitigation strategies:

- ADME profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding .

- Prodrug design : Introduce ester groups to improve membrane permeability .

- Toxicology screening : Assess off-target binding via kinase panels or GPCR profiling .

Q. What computational methods are suitable for predicting this compound’s interaction with novel biological targets?

Methodological Answer:

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability of hydrogen bonds between the sulfonamide group and catalytic residues .

- Pharmacophore modeling : Identify essential features (e.g., sulfonamide acceptor, piperazine cation) using Schrödinger Phase .

- Machine learning : Train models on kinase inhibitor datasets to predict off-target binding .

Q. What strategies optimize this compound’s solubility for in vivo studies without compromising activity?

Methodological Answer:

- Salt formation : Use hydrochloride salts of the piperazine group to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm) for sustained release .

- Co-solvent systems : Prepare stock solutions in DMSO/PBS (1:4 v/v) for intraperitoneal administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.